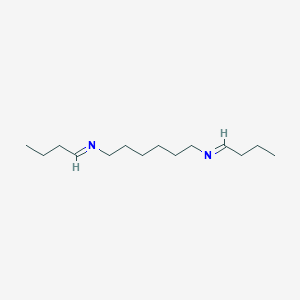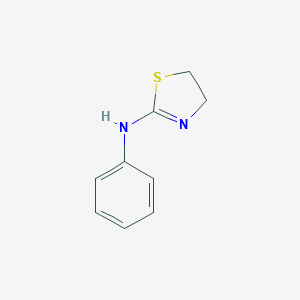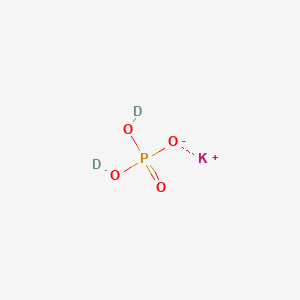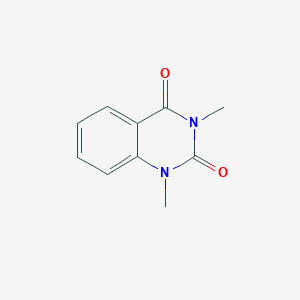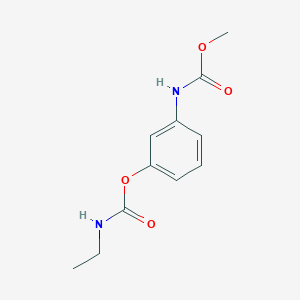
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbanilic acid, m-hydroxy-, methyl ester, ethylcarbamate (ester) is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a derivative of carbanilic acid and is commonly known as ethylcarbamic acid methyl ester. The compound is widely used in the pharmaceutical industry for the synthesis of various drugs due to its ability to act as a building block for complex molecules.
Mechanism Of Action
The mechanism of action of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is not well understood. However, it is believed that the compound acts as a nucleophile and reacts with various electrophiles to form complex molecules. The compound has also been shown to exhibit antioxidant and anti-inflammatory properties.
Biochemical And Physiological Effects
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) has been shown to exhibit various biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer treatment.
Advantages And Limitations For Lab Experiments
The advantages of using carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) in lab experiments include its ability to act as a building block for complex molecules and its wide availability. However, the limitations include the complex synthesis method and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for the use of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) in scientific research. These include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential use in cancer treatment. Additionally, the compound could be studied for its potential use in the synthesis of new drugs and other organic compounds.
In conclusion, carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is a chemical compound that has been widely used in scientific research due to its unique properties. The compound is commonly used in the pharmaceutical industry for the synthesis of various drugs. It has also been used in the synthesis of dyes, pigments, and other organic compounds. The compound has been shown to exhibit various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. While the compound has several advantages for lab experiments, there are also limitations due to the complex synthesis method and the lack of understanding of its mechanism of action. However, there are several future directions for the use of this compound in scientific research, including the development of new synthesis methods and the exploration of its potential use in cancer treatment.
Synthesis Methods
The synthesis of carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) is a complex process that requires a series of steps. The compound is synthesized by reacting carbanilic acid with methanol and hydrochloric acid to form the corresponding methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester). The methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester) is then reacted with ethyl isocyanate to form the final product, ethylcarbamic acid methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester).
Scientific Research Applications
Carbanilic acid, m-hydroxy-, methyl CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester), ethylcarbamate (CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester)) has been widely used in scientific research due to its ability to act as a building block for complex molecules. The compound is commonly used in the pharmaceutical industry for the synthesis of various drugs. It has also been used in the synthesis of dyes, pigments, and other organic compounds.
properties
CAS RN |
13684-83-8 |
|---|---|
Product Name |
CARBANILIC ACID, m-HYDROXY-, METHYL ESTER, ETHYLCARBAMATE (ester) |
Molecular Formula |
C11H14N2O4 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate |
InChI |
InChI=1S/C11H14N2O4/c1-3-12-10(14)17-9-6-4-5-8(7-9)13-11(15)16-2/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
HRKGVLTUVUHJPJ-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Canonical SMILES |
CCNC(=O)OC1=CC=CC(=C1)NC(=O)OC |
Other CAS RN |
13684-83-8 |
synonyms |
m-[(Ethylcarbamoyl)oxy]carbanilic acid methyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



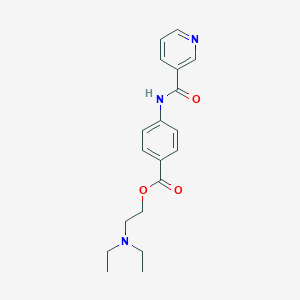
![1-(p-Hydroxyphenyl)-2-phenyl-4-[2-(phenylsulfonyl)ethyl]pyrazolidine-3,5-dione](/img/structure/B86144.png)
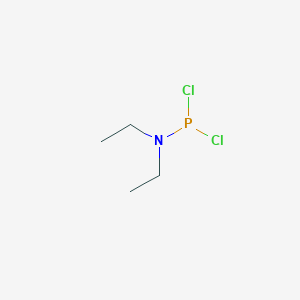
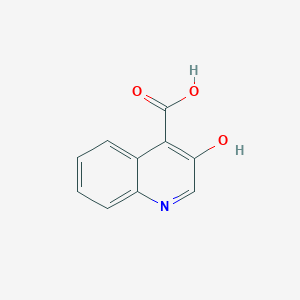
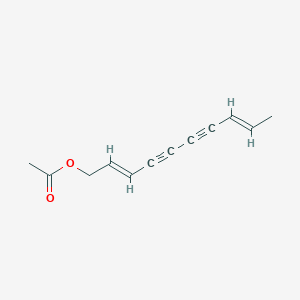
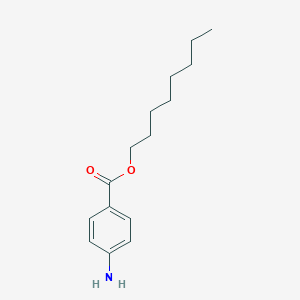
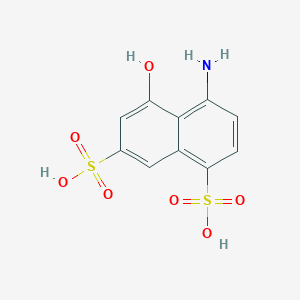
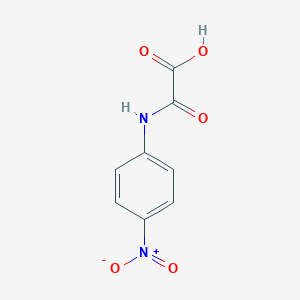

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-5,1-anthracenediyl)]bis-](/img/structure/B86157.png)
